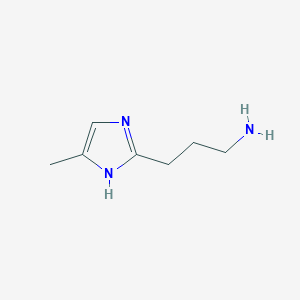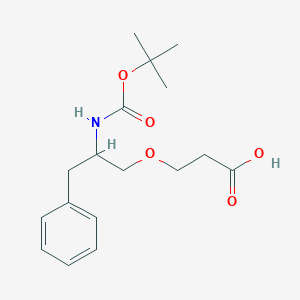
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are five-membered nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
The synthesis of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts to promote the cycloaddition. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with biological targets through the triazole ring. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, leading to inhibition or activation of these targets . The azido group can also participate in bioorthogonal reactions, making the compound useful in bioconjugation and labeling studies .
Comparación Con Compuestos Similares
Ethyl 5-azido-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylate: This compound has a chloro substituent instead of an azido group, which affects its reactivity and biological activity.
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate: The presence of a methyl group instead of an azido group results in different chemical properties and applications.
The uniqueness of this compound lies in its azido group, which provides additional reactivity and potential for bioorthogonal chemistry .
Propiedades
Número CAS |
112881-60-4 |
|---|---|
Fórmula molecular |
C12H12N6O2 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
ethyl 5-azido-1-benzyltriazole-4-carboxylate |
InChI |
InChI=1S/C12H12N6O2/c1-2-20-12(19)10-11(15-16-13)18(17-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
TZVVBPSFJGDZGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![{2-[4-(4-Chloro-phenylsulfanyl)-phenylamino]-thiazol-4-yl}acetic acid](/img/structure/B13931715.png)

![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)
